Lipophilicity (logP): Quantifying the Hydrophobic Advantage of the Pentyloxy Substituent
The calculated partition coefficient (logP) for 4-(Pentyloxy)benzene-1-sulfonyl chloride is 2.205 [1]. This value positions it as significantly more lipophilic than its shorter-chain analogs, which is a primary driver for its selection in medicinal chemistry to improve membrane permeability or to modulate logD. While experimental logP data for the sulfonyl chloride is limited, the trend is consistent with data for the corresponding carboxylic acids, where 4-pentyloxybenzoic acid has a melting point of 126-128°C and is a known mesogenic compound [2].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 2.205 |
| Comparator Or Baseline | 4-Methoxybenzenesulfonyl chloride (estimated logP ~1.2); Unsubstituted benzenesulfonyl chloride (estimated logP ~0.8) |
| Quantified Difference | Target logP is ~1.0-1.4 units higher than comparators |
| Conditions | Calculated value based on molecular structure |
Why This Matters
Higher lipophilicity (logP) can enhance membrane permeability and alter compound biodistribution, a critical parameter when the sulfonyl chloride is used to synthesize bioactive molecules or probes where cellular uptake is required.
- [1] ChemBase. 4-(pentyloxy)benzene-1-sulfonyl chloride. Product No. EN300-55007. Calculated logP: 2.205. View Source
- [2] PubChem. 4-(Pentyloxy)benzoic acid. Molecular Formula: C12H16O3. Melting Point: 126-128°C. View Source
